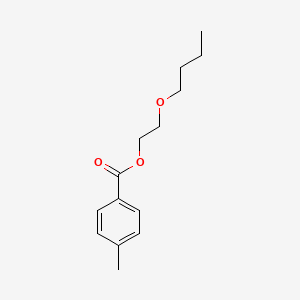

2-Butoxyethyl 4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7152-64-9 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-butoxyethyl 4-methylbenzoate |

InChI |

InChI=1S/C14H20O3/c1-3-4-9-16-10-11-17-14(15)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |

InChI Key |

IGLZQRKVVHURIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Comprehensive Physicochemical Characterization:the Primary Goal is to Establish a Complete Profile of the Compound S Properties. This Includes Determining Its Spectral Data, Thermal Behavior, and Other Physical Constants. Such Fundamental Data is Crucial for Predicting Its Behavior and Identifying Potential Uses.

Physicochemical Properties of 2-Butoxyethyl 4-methylbenzoate

| Property | Value |

|---|---|

| CAS Number | 7152-64-9 |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.307 g/mol |

| Boiling Point | 302.9°C at 760 mmHg |

| Density | 1.016 g/cm³ |

| Flash Point | 123.2°C |

| Refractive Index | 1.494 |

Data sourced from LookChem lookchem.com

Optimization of Synthetic Routes:a Critical Objective Would Be to Develop Efficient and Scalable Methods for Its Synthesis. the Most Direct Route is the Acid Catalyzed Esterification of 4 Methylbenzoic Acid P Toluic Acid with 2 Butoxyethanol.google.comresearch Could Focus on Comparing the Effectiveness of Various Catalysts, Such As Traditional Mineral Acids E.g., Sulfuric Acid Versus Modern Solid Acid Catalysts, to Optimize Reaction Yield, Purity, and Environmental Impact.mdpi.comgoogle.comalternative Routes, Such As the Transesterification of Methyl 4 Methylbenzoate with 2 Butoxyethanol, Could Also Be Explored As a Potentially More Economical Pathway.researchgate.net

Conventional Esterification Routes for 2-Butoxyethyl 4-methylbenzoate Synthesis

Conventional methods for synthesizing esters like this compound typically involve the direct reaction of a carboxylic acid with an alcohol. These well-established routes include acid-catalyzed processes and, more recently, biocatalytic approaches that utilize enzymes.

Acid-Catalyzed Esterification Processes

The most common method for preparing esters is the Fischer-Speier esterification, or simply Fischer esterification. This reaction involves heating a carboxylic acid (4-methylbenzoic acid) with an alcohol (2-butoxyethanol) in the presence of a strong acid catalyst. pbworks.comtcu.edu The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. uomustansiriyah.edu.iq

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. uomustansiriyah.edu.iq

To drive the equilibrium towards the product side and achieve high yields, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. tcu.edu

Commonly used acid catalysts include:

Concentrated Sulfuric Acid (H₂SO₄) tcu.edu

p-Toluenesulfonic Acid (p-TsOH) researchgate.net

Solid acid catalysts, such as zirconium/titanium oxides mdpi.com

| Catalyst | Reactants | Key Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Benzoic Acid + Methanol (B129727) | Reflux, excess alcohol | Low cost, effective | Corrosive, difficult to separate, waste generation | tcu.edu |

| p-Toluenesulfonic Acid (p-TsOH) | Nonanoic Acid + 2-Ethylhexanol | Batch reactor | Effective, solid catalyst option | Requires separation | researchgate.net |

| Zr/Ti Solid Acid | p-Methylbenzoic Acid + Methanol | 120 °C, 24h reflux | Recoverable, reusable, reduced waste | Potentially higher initial cost, longer reaction times | mdpi.com |

Biocatalytic Approaches and Enzymatic Synthesis

In line with the principles of green chemistry, biocatalysis has emerged as a valuable alternative to traditional chemical methods for ester synthesis. Enzymes, particularly lipases, are widely used to catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.gov The synthesis of esters like this compound can be achieved by reacting 4-methylbenzoic acid with 2-butoxyethanol (B58217) in a non-aqueous solvent using a lipase as the catalyst.

Lipases can catalyze ester synthesis through several reaction types, including direct esterification, alcoholysis, and acidolysis. researchgate.net The most common mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. nih.gov In this process, the enzyme first reacts with the acyl donor (the carboxylic acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. nih.gov

Key parameters influencing the efficiency of enzymatic ester synthesis include:

Enzyme Source: Lipases from various microorganisms, such as Candida rugosa and Candida antarctica (often immobilized as Novozym 435), are commonly employed. nih.govnih.gov

Reaction Medium: Organic solvents like n-hexane or toluene are typically used to shift the reaction equilibrium towards synthesis by minimizing water activity. nih.gov

Water Content: A minimal amount of water is essential for maintaining the enzyme's active conformation, but excess water promotes the reverse reaction (hydrolysis). nih.gov

Substrate Concentration: High concentrations of either the acid or alcohol can lead to substrate inhibition, reducing the reaction rate. nih.gov

Temperature: The reaction temperature affects both the enzyme's activity and stability.

For example, the enzyme-catalyzed synthesis of methyl benzoate (B1203000) has been demonstrated using Candida rugosa lipase in a hexane/toluene mixture. nih.gov Researchers found that while benzoic acid did not inhibit the lipase, methanol concentrations above 90 mM did, showcasing the importance of optimizing substrate ratios. nih.gov

| Parameter | Influence on Reaction | Typical Conditions/Observations | Reference |

|---|---|---|---|

| Enzyme Type | Determines specificity and activity. | Candida antarctica lipase B (Novozym 435) and Candida rugosa lipase are highly effective. | researchgate.netnih.gov |

| Solvent | Shifts equilibrium, solubilizes substrates, affects enzyme activity. | Non-polar solvents like n-hexane are often preferred. Toluene can negatively impact kinetics. | nih.gov |

| Temperature | Affects reaction rate and enzyme stability. | Optimal temperature is a balance; lower temperatures can favor esterification yields. | nih.govnih.gov |

| Substrate Ratio | High concentrations can cause inhibition. | Equimolar or slight excess of one substrate is common to avoid inhibition. | nih.gov |

Novel Synthetic Strategies for this compound and Analogous Structures

Recent advancements in synthetic chemistry have led to the development of novel methods for ester formation that are often more efficient, sustainable, and versatile than conventional routes. These strategies include mechanochemistry, transition metal-catalyzed couplings, and photocatalysis.

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous substances. High-speed ball-milling (HSBM) has been successfully applied to the synthesis of various esters.

In a typical mechanochemical esterification, the carboxylic acid, alcohol, and a catalyst or reagent are placed in a milling vessel with grinding balls. The mechanical force generated during milling facilitates intimate mixing of the reactants and provides the energy to overcome the activation barrier of the reaction. This technique can often be performed at room temperature, further reducing energy consumption. For instance, various esterification derivatives have been synthesized in yields ranging from 45% to 91% within just 20 minutes of grinding at room temperature using iodine (I₂) and potassium hypophosphite (KH₂PO₂) as reagents.

Transition Metal-Catalyzed Coupling Reactions in Ester Formation

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of ester synthesis, palladium-catalyzed reactions are particularly prominent. These methods often involve the coupling of aryl halides or triflates with a source of carbon monoxide and an alcohol, a process known as alkoxycarbonylation.

For the synthesis of an analogous structure like methyl benzoate, this could involve the palladium-catalyzed carbonylation of iodobenzene in the presence of methanol. researchgate.net These reactions typically require a palladium source (e.g., PdCl₂), a ligand (e.g., a diphosphine like Xantphos), a base, and a carbon monoxide atmosphere. researchgate.net This approach is highly efficient and allows for the synthesis of esters from readily available aryl halides. researchgate.net

Another advanced strategy involves the direct C-H activation and functionalization of aromatic rings. This atom-economical approach avoids the need for pre-functionalized starting materials like aryl halides, offering a more direct route to the desired ester.

Photocatalytic Synthesis Methods

Photocatalysis, which uses light to drive chemical reactions in the presence of a photosensitizer (photocatalyst), has gained significant attention as a sustainable and powerful synthetic tool. Visible-light photocatalysis is particularly attractive as it uses a mild and abundant energy source.

The synthesis of esters via photocatalysis can proceed through various mechanisms, often involving single electron transfer (SET) processes. In a typical reaction, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in electron transfer with the substrates, generating radical intermediates that subsequently combine to form the ester. This method offers a metal-free alternative for ester synthesis under very mild conditions. For example, O-aryl esters have been synthesized through the cross-dehydrogenative coupling of aldehydes and phenols under visible-light irradiation without any external photocatalyst, where the phenolate itself acts as a photosensitizer.

Reaction Pathways and Derivatization of the Ester Moiety

The ester moiety of this compound is the primary site of its chemical reactivity, allowing for a range of transformations that cleave or modify this functional group. These reactions are fundamental in organic synthesis and can be used to produce a variety of derivatives.

The hydrolysis of an ester is a fundamental reaction that involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol. For this compound, this reaction would produce 4-methylbenzoic acid and 2-butoxyethanol.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis of esters, often referred to as saponification, is an irreversible process that follows a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group (2-butoxyethoxide) to form the carboxylic acid. The carboxylic acid is then deprotonated by the alkoxide or another base present in the reaction mixture to form the carboxylate salt.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the hydrolysis of this compound is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the 2-butoxyethanol molecule is eliminated, and deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields 4-methylbenzoic acid. To drive the equilibrium towards the products, an excess of water is typically used.

Table 1: General Conditions for Ester Hydrolysis

| Catalyst | Reagents | Products | Reaction Type |

| Acid (e.g., H₂SO₄, HCl) | Water | 4-methylbenzoic acid, 2-butoxyethanol | Reversible, Nucleophilic Acyl Substitution |

| Base (e.g., NaOH, KOH) | Water | Salt of 4-methylbenzoic acid, 2-butoxyethanol | Irreversible, Saponification |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, transesterification with a different alcohol (R'-OH) would result in the formation of a new ester (4-methylbenzoyl-OR') and 2-butoxyethanol.

This reaction is an equilibrium process. To favor the formation of the desired product, the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol) from the reaction mixture.

Acid-Catalyzed Transesterification:

The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The acid catalyst protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification:

A strong base, typically the alkoxide corresponding to the reactant alcohol (R'O⁻), is used as the catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to base-catalyzed hydrolysis.

While specific equilibrium constants for the transesterification of this compound have not been reported, the position of the equilibrium is generally determined by the relative stabilities of the reactant and product esters and alcohols.

Table 2: Catalysts and Conditions for Transesterification

| Catalyst Type | Examples | Conditions |

| Acid | H₂SO₄, p-TsOH, Lewis acids (e.g., Ti(OR)₄) | Typically requires heating; excess of reactant alcohol |

| Base | NaOR', KOR' | Can often be performed at lower temperatures than acid catalysis |

The ester functional group of this compound can be reduced to yield two alcohols. In this case, reduction would produce 4-methylbenzyl alcohol and 2-butoxyethanol. This transformation is typically achieved using strong reducing agents, most commonly metal hydrides.

Lithium Aluminum Hydride (LiAlH₄):

LiAlH₄ is a powerful and versatile reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the carbonyl carbon of the ester. This is followed by the elimination of the 2-butoxyethoxide group, which is then also reduced to 2-butoxyethanol after an acidic workup.

Sodium Borohydride (NaBH₄):

Sodium borohydride is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using higher temperatures and specific solvents, though LiAlH₄ remains the more common choice for this transformation.

Other methods for ester reduction exist, such as catalytic hydrogenation, but these often require harsh conditions of high pressure and temperature.

Table 3: Common Reducing Agents for Esters

| Reducing Agent | Typical Solvent | Products from this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 4-methylbenzyl alcohol, 2-butoxyethanol |

| Sodium Borohydride (NaBH₄) | Generally unreactive with esters under standard conditions | No reaction |

Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. The reaction of this compound with an amine (R'NH₂ or R'₂NH) would yield N-substituted-4-methylbenzamide and 2-butoxyethanol.

This reaction is generally slower than hydrolysis and often requires heating. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-butoxyethoxide leaving group to form the amide.

The reactivity of the amine plays a crucial role, with less sterically hindered and more basic amines generally reacting more readily. While specific studies on the aminolysis of this compound are not documented, computational studies on the aminolysis of methyl benzoate suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being favored in the presence of a base catalyst.

Table 4: Reactants and Products in the Aminolysis of this compound

| Amine Reactant | Product Amide |

| Ammonia (NH₃) | 4-methylbenzamide |

| Primary Amine (R'NH₂) | N-R'-4-methylbenzamide |

| Secondary Amine (R'₂NH) | N,N-R'₂-4-methylbenzamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, ethyl 4-methylbenzoate, the aromatic protons on the benzene (B151609) ring appear as doublets at approximately 7.96 ppm and 7.26 ppm. The quartet corresponding to the ethyl group's CH₂ appears around 4.37 ppm, while the methyl group's triplet is observed at about 1.38 ppm. The methyl group attached to the benzene ring shows a singlet at 2.41 ppm. chemicalbook.com For methyl 4-methylbenzoate, the aromatic protons are observed as doublets at δ 7.94 and 7.24 ppm, the methyl ester protons as a singlet at δ 3.88 ppm, and the methyl group on the ring as a singlet at δ 2.39 ppm. rsc.org

The ¹³C NMR spectrum of ethyl 4-methylbenzoate shows the carbonyl carbon at approximately 167.2 ppm. The aromatic carbons appear in the range of 127.5 to 143.5 ppm. The CH₂ of the ethyl group is found at about 60.2 ppm, and the methyl carbon at 14.1 ppm. The carbon of the methyl group on the benzene ring resonates at 21.6 ppm. rsc.org For methyl 4-methylbenzoate, the carbonyl carbon is at 167.1 ppm, the aromatic carbons are between 127.3 and 143.4 ppm, the methyl ester carbon is at 51.8 ppm, and the ring's methyl carbon is at 21.5 ppm. rsc.org

Table 1: ¹H NMR Data for Related Benzoate Esters

| Compound | Ar-H (ppm) | -OCH₂- (ppm) | Ar-CH₃ (ppm) | Ester Alkyl-H (ppm) |

| Ethyl 4-methylbenzoate | 7.96 (d), 7.26 (d) | 4.37 (q) | 2.41 (s) | 1.38 (t) |

| Methyl 4-methylbenzoate | 7.94 (d), 7.24 (d) | 3.88 (s) | 2.39 (s) | N/A |

Table 2: ¹³C NMR Data for Related Benzoate Esters

| Compound | C=O (ppm) | Ar-C (ppm) | -OCH₂- (ppm) | Ar-CH₃ (ppm) | Ester Alkyl-C (ppm) |

| Ethyl 4-methylbenzoate | 167.2 | 127.5-143.5 | 60.2 | 21.6 | 14.1 |

| Methyl 4-methylbenzoate | 167.1 | 127.3-143.4 | 51.8 | 21.5 | N/A |

Multidimensional NMR Techniques for Complex Structural Assignment

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the purity of volatile and semi-volatile compounds like this compound and for identifying any degradation products. shimadzu.com The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component, allowing for its identification.

In the context of this compound, GC-MS would be used to establish its retention time, a characteristic property under specific chromatographic conditions. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight, and a series of fragment ions. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragment ions for benzoate esters include those resulting from the loss of the alkoxy group and rearrangements. For example, in the mass spectrum of methyl 4-methylbenzoate, a strong peak is observed at m/z 119, corresponding to the loss of the methoxy (B1213986) radical (-OCH₃). chemicalbook.com Another significant fragment is often seen at m/z 91, which can be attributed to the tolyl cation. chemicalbook.com The molecular ion peak for methyl 4-methylbenzoate appears at m/z 150. chemicalbook.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. This is because, at high resolution, the masses of atoms are not integers, and the exact mass of a molecule is unique to its specific atomic composition.

For this compound (C₁₄H₂₀O₃), the calculated exact mass would be determined with high accuracy (typically to four or five decimal places). This exact mass measurement is a critical tool for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would exhibit several key absorption bands. A strong absorption band is expected in the region of 1720-1700 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butoxyethyl group would appear just below 3000 cm⁻¹. For instance, the IR spectrum of methyl 4-methylbenzoate shows a prominent C=O stretch around 1720 cm⁻¹. chemicalbook.com Similarly, ethyl 4-methylbenzoate exhibits a strong C=O absorption. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound are expected to show characteristic UV absorption bands due to the π → π* transitions of the benzene ring. The presence of the carbonyl group conjugated with the ring can also influence the absorption maxima. For example, methyl 4-methylbenzoate has a maximum absorption at approximately 254 nm. nih.gov The exact position and intensity of the absorption bands for this compound would be determined by its specific substitution pattern and the solvent used for the analysis.

Table 3: Spectroscopic Data for Related Benzoate Esters

| Compound | Key IR Bands (cm⁻¹) | UV λmax (nm) |

| Methyl 4-methylbenzoate | ~1720 (C=O) | ~254 |

| Ethyl 4-methylbenzoate | ~1715 (C=O) | Not specified |

| p-Toluic Acid | Not specified | Not specified |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within the this compound molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The key functional groups in this compound are the ester group, the aromatic ring, and the aliphatic ether chain. The most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching vibration of the ester, which is expected in the range of 1730-1715 cm⁻¹. This position is characteristic of α,β-unsaturated or aromatic esters, where conjugation with the benzene ring slightly lowers the frequency compared to aliphatic esters.

The C-O stretching vibrations of the ester group typically produce two or more bands in the 1300-1000 cm⁻¹ region. nih.gov Specifically, the C-C-O stretch is anticipated around 1310-1250 cm⁻¹, while the O-C-C stretch from the butoxyethyl moiety is expected between 1130-1100 cm⁻¹. thermofisher.com

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl and ethyl groups are observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations within the benzene ring typically result in bands in the 1625-1430 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, the non-polar aromatic ring and C-C backbone vibrations often produce strong signals in the Raman spectrum. researchgate.net The characteristic ester carbonyl band is also observable in Raman spectra, typically around 1740 cm⁻¹. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ester Carbonyl | C=O Stretch | 1730-1715 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1625-1430 | IR, Raman |

| Ester Linkage | C-C-O Stretch | 1310-1250 | IR |

| Ether & Ester Linkage | O-C-C Stretch | 1130-1100 | IR |

| Aromatic C-H | C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | < 3000 | IR, Raman |

Electronic Spectroscopy for Chromophore Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the chromophoric parts of a molecule. In this compound, the chromophore is the 4-methylbenzoyl group. The butoxyethyl group, lacking double bonds, acts as an auxochrome and has a negligible effect on the position of the main absorption bands.

The aromatic ester system gives rise to characteristic π → π* transitions. youtube.comyoutube.com Conjugation between the benzene ring and the carbonyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. youtube.com For related compounds like ethyl p-toluate, a maximum absorption wavelength (λmax) is observed, which is indicative of these transitions. spectrabase.com For instance, methyl 4-methylbenzoate shows a maximum absorption at 354 nm. nih.gov The presence of the methyl group on the para position of the benzene ring can cause a slight red shift (bathochromic shift) compared to unsubstituted methyl benzoate.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Solvent |

| π → π | 4-methylbenzoyl | ~240-280 | Ethanol/Hexane |

| n → π | Carbonyl | >300 (weak) | Ethanol/Hexane |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of aromatic esters. nih.gov A reversed-phase HPLC method is typically suitable for a compound with the polarity of this compound.

Method Development:

Column: A C18 or C8 stationary phase is a common choice for separating aromatic compounds. These non-polar columns retain the analyte based on hydrophobic interactions.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is effective. Starting with a higher water concentration and gradually increasing the organic solvent content allows for the efficient elution of the compound. nih.gov

Detection: The presence of the aromatic chromophore makes UV detection the ideal choice. acs.org The detector can be set at the λmax of the compound (e.g., around 240 nm) for optimal sensitivity.

Sample Preparation: Liquid samples can often be diluted with the mobile phase, while solid samples may require extraction followed by filtration through a 0.45 μm filter before injection. nih.gov

Validation: A developed HPLC method must be validated to ensure its reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range.

Precision: Assessing the closeness of repeated measurements (repeatability and intermediate precision).

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 3: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. oup.com It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).

Method Development:

Column: A capillary column with a non-polar or mid-polar stationary phase is generally used. A common choice would be a polysiloxane-based column, such as one with dimethylpolysiloxane (e.g., DB-1) or a cyanopropylphenyl phase (e.g., Rxi-1301Sil MS). oup.comrestek.comwiley-vch.de

Temperature Program: An oven temperature program is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of more volatile components from the target analyte and to ensure the analyte elutes in a reasonable time with good peak shape. sigmaaldrich.com

Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid vaporization of the analyte without thermal degradation.

Carrier Gas: High-purity helium is the most common carrier gas. nih.gov

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is used, which provides both retention time data and a mass spectrum of the analyte. gcms.cz

Table 4: Exemplar GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 amu |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Investigations

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound has been publicly reported, the principles of the technique and the likely structural features can be discussed based on related benzoate esters. nih.govresearchgate.net

Hypothetical Crystallographic Investigation: To perform an XRD analysis, a single, high-quality crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction pattern is used to solve the crystal structure, yielding information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 5: Hypothetical Crystallographic Data for this compound (Illustrative)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 21.2 Å, β = 95° |

| Volume | ~1280 ų |

| Z (Molecules per unit cell) | 4 |

| Dominant Intermolecular Forces | van der Waals, C-H···O interactions, π-π stacking |

Note: The values in this table are hypothetical and serve only to illustrate the type of data obtained from an XRD study. The actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 2 Butoxyethyl 4 Methylbenzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the intrinsic properties of molecules. These methods are used to determine stable molecular geometries, analyze electronic structures, and predict reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. It is widely used to determine the ground state geometry of a molecule, which corresponds to its most stable three-dimensional arrangement in space. aimspress.com

For 2-Butoxyethyl 4-methylbenzoate, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to find the optimized molecular structure. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest total energy. The resulting geometry would reveal the precise spatial orientation of the butoxyethyl group relative to the 4-methylbenzoate moiety, including the planarity of the benzene (B151609) ring and the conformation of the flexible ether and ester linkages.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Conceptual) This table presents a conceptual list of parameters that would be determined through DFT calculations. Actual values require specific computation.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond in the ester group. | ~1.20 - 1.22 Å |

| (O=)C-O Bond Length | The length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.33 - 1.36 Å |

| O-CH2 Bond Length | The length of the bond between the ester oxygen and the adjacent methylene (B1212753) group. | ~1.43 - 1.46 Å |

| C-O-C Bond Angle | The bond angle of the ether linkage in the butoxyethyl chain. | ~110° - 115° |

| Aromatic C-C Bond Lengths | The lengths of the carbon-carbon bonds within the benzene ring. | ~1.39 - 1.41 Å |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-methylphenyl group, which can readily donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group (C=O) of the ester linkage, which is the most likely site to accept an electron. nih.gov The energy of these orbitals and their gap can be calculated using DFT. This analysis helps predict how the molecule will interact with other chemical species. aimspress.com

Table 2: Conceptual Frontier Molecular Orbital (FMO) Properties for this compound This table illustrates the type of data obtained from FMO analysis. The values are representative and not from a specific calculation.

| Parameter | Description | Conceptual Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 6.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It illustrates the net electrostatic effect of the total charge (electrons and nuclei) and is used to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The ether oxygen in the butoxyethyl chain would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen. Positive potential would be expected around the hydrogen atoms, particularly those on the aromatic ring and the aliphatic chain. nih.gov This visual information is critical for understanding intermolecular interactions and chemical reactivity.

Computational Spectroscopy and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. The theoretical calculation of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. researchgate.netmdpi.com These calculations provide predicted chemical shifts for nuclei such as ¹H and ¹³C.

For this compound, calculated shifts would be compared to experimental data. A strong linear correlation between the theoretical and experimental values validates both the computational model and the experimental assignments. mdpi.com Such studies are crucial for correctly assigning signals in complex spectra, especially for molecules with many similar chemical environments.

Table 3: Conceptual Correlation of Theoretical and Experimental NMR Shifts for this compound This table demonstrates the expected correlation. Experimental values are estimated based on similar structures.

| Atom Type | Expected Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Experimental ¹H Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|---|

| Aromatic C-H (ortho to ester) | ~129.5 | Calculated Value | ~7.9 | Calculated Value |

| Aromatic C-H (ortho to methyl) | ~129.0 | Calculated Value | ~7.2 | Calculated Value |

| Carbonyl C=O | ~166.5 | Calculated Value | N/A | N/A |

| -O-CH₂- (ester) | ~65.0 | Calculated Value | ~4.4 | Calculated Value |

| -CH₂-O- (ether) | ~68.0 | Calculated Value | ~3.7 | Calculated Value |

| Aromatic -CH₃ | ~21.5 | Calculated Value | ~2.4 | Calculated Value |

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. Computational methods, particularly DFT, can simulate these vibrational frequencies. researchgate.net The calculation provides a set of normal modes and their corresponding frequencies. To improve agreement with experimental data, calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the theoretical model. researchgate.net

A simulated IR spectrum for this compound would predict strong absorption bands corresponding to the C=O stretch of the ester, the C-O stretches of the ester and ether groups, and the C-H stretches of the aromatic and aliphatic portions of the molecule. Comparing the simulated spectrum with an experimental one helps to assign the observed bands confidently. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound (Conceptual) This table lists the expected vibrational modes and their typical frequency ranges. Specific calculated values would refine these ranges.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Butoxyethyl Chain | 2850 - 3000 |

| C=O Stretch | Ester Carbonyl | 1715 - 1735 |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Ester and Ether | 1100 - 1300 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comelifesciences.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the conformational landscape of flexible molecules like this compound and the nature of its interactions with its environment. nih.govresearchgate.net

Conformational Analysis:

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. The analysis focuses on the key dihedral angles along the butoxyethyl chain. For instance, studies on similar flexible molecules have used MD to explore conformational preferences and flexibility in solution. nih.govresearchgate.netnih.gov The planarity and geometry of related benzoate (B1203000) esters have also been investigated using Density Functional Theory (DFT), a quantum mechanical modeling method, confirming that computational approaches can successfully predict molecular shapes. mdpi.comresearchgate.net

The primary dihedral angles of interest for conformational analysis would be:

τ1 (Cα-O-Cβ-Cγ): Rotation around the ether oxygen, influencing the extension of the butyl group.

τ2 (O-Cβ-Cγ-Cδ): Rotation within the butyl chain.

τ3 (C(O)-O-Cα-Cβ): Rotation around the ester C-O bond, affecting the orientation of the entire butoxyethyl group relative to the benzoate moiety.

| Dihedral Angle (τ) | Atoms Involved | Description of Motion | Expected Stable Conformations |

|---|---|---|---|

| τ1 | Aryl-C(O)-O-CH₂ | Rotation of the butoxyethyl group relative to the planar benzoate ring. | Typically near 0° or 180° to maximize conjugation and minimize steric clash. |

| τ2 | C(O)-O-CH₂-CH₂ | Rotation around the C-C bond of the ethyl linker. | Gauche (~±60°) and anti (~180°) conformations. |

| τ3 | O-CH₂-CH₂-O | Rotation around the ether C-O bond. | Gauche (~±60°) and anti (~180°) conformations. |

| τ4 | CH₂-O-CH₂-CH₂ | Rotation defining the position of the terminal butyl group. | Gauche (~±60°) and anti (~180°) conformations. |

Intermolecular Interactions:

MD simulations are also instrumental in characterizing the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. These interactions govern solubility, aggregation, and binding affinity. Computational methods are frequently employed to study these phenomena in various chemical systems. nih.gov

The key potential interactions for this molecule are:

Hydrogen Bonds: The ester carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors from donor molecules (e.g., water, alcohols). Studies on the interaction of similar esters with alcohols have been conducted to understand these forces. researchgate.net

Van der Waals Forces: These are dominant interactions, particularly involving the hydrophobic butyl chain and the tolyl group.

π-Interactions: The electron-rich benzene ring can participate in π-π stacking with other aromatic rings or cation-π interactions.

Analysis tools like the Radial Distribution Function (RDF) can be derived from MD trajectories to provide quantitative data on the likelihood of finding a certain atom or functional group at a specific distance from another. nih.govresearchgate.net This helps to quantify the strength and geometry of intermolecular contacts.

| Interaction Type | Participating Moiety | Potential Interacting Partner | Information Gained from MD Simulations |

|---|---|---|---|

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Ether Oxygen | Water, Alcohols, N-H groups | Interaction lifetime, bond angle, distance (from RDFs). nih.gov |

| Van der Waals (Hydrophobic) | Butyl chain, Methyl group on ring | Nonpolar solvents, alkyl chains | Interaction energy, surface contact area. |

| π-π Stacking | Benzene Ring | Other aromatic molecules | Stacking geometry (parallel, T-shaped), inter-ring distance. |

| Dipole-Dipole | Ester Group | Other polar molecules | Orientation correlation functions, electrostatic interaction energy. |

Reaction Pathway Modeling and Mechanistic Studies

Theoretical chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By modeling reaction pathways, chemists can identify transition states, calculate activation energies, and predict reaction kinetics, complementing experimental findings. nih.govresearchgate.net

A primary reaction of interest is the synthesis of this compound via the Fischer esterification of 4-methylbenzoic acid with 2-butoxyethanol (B58217), typically in the presence of an acid catalyst. tcu.edu The mechanism of this type of reaction is well-established and serves as a model for theoretical investigation. acs.orgmdpi.com

The key steps in the acid-catalyzed esterification mechanism that can be modeled are:

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation from the catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (2-butoxyethanol) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a water molecule.

Deprotonation: The final proton is removed from the carbonyl group of the ester, regenerating the acid catalyst.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the energy of the reactants, products, intermediates, and transition states along the reaction coordinate. researchgate.netnih.gov This allows for the determination of the reaction's energy profile. Kinetic modeling based on these calculations can predict reaction rates under various conditions. Studies on the esterification of benzoic acid with alcohols like methanol (B129727) and butanol have successfully used this approach to determine activation energies and model reaction kinetics. dnu.dp.uaresearchgate.netresearchgate.net For example, the activation energy for the forward reaction of benzoic acid esterification with 1-butyl alcohol has been calculated to be 58.40 kJ/mol. dnu.dp.uaresearchgate.net

| Reaction Step | Species Type | Description | Relative Energy (kJ/mol) (Illustrative) |

|---|---|---|---|

| 1 | Reactants | 4-Methylbenzoic Acid + 2-Butoxyethanol + H⁺ | 0 |

| 2 | Transition State 1 (TS1) | Nucleophilic attack of alcohol on protonated acid. | +58 |

| 3 | Intermediate | Tetrahedral Intermediate | +15 |

| 4 | Transition State 2 (TS2) | Proton transfer and rotation for water elimination. | +50 |

| 5 | Products | This compound + H₂O + H⁺ | -5 |

Materials Science and Polymer Chemistry Research on 2 Butoxyethyl 4 Methylbenzoate

Investigation of 2-Butoxyethyl 4-methylbenzoate as a Plasticizer in Polymer Systems

There is no available research that specifically investigates this compound as a plasticizer in polymer systems. Therefore, a detailed discussion of its specific mechanisms of interaction with polymers and its influence on their viscoelasticity and mechanical properties is not possible.

Mechanisms of Plasticizer-Polymer Interaction

No studies were found that elucidate the specific molecular interactions between this compound and any polymer matrix. Research on this topic would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding, and thermal analysis (e.g., DSC) to observe changes in glass transition temperature, which would indicate how the plasticizer integrates with the polymer chains. Without such studies, any description of its plasticizing mechanism would be purely speculative.

Influence on Polymer Viscoelasticity and Mechanical Properties

Similarly, there is a lack of data on the effect of this compound on the viscoelastic and mechanical properties of polymers. To assess this, researchers would typically conduct dynamic mechanical analysis (DMA) to measure properties like storage modulus, loss modulus, and tan delta. Mechanical tests such as tensile strength, elongation at break, and hardness measurements would also be necessary. No such data has been published for this specific compound.

Role in Polymerization Processes and Polymer Modification

The role of this compound in polymerization processes, either as a monomer or as a modifier, is another area with no available research.

Studies as a Monomer or Co-monomer in Novel Polymer Architectures

There are no published reports on the use of this compound as a monomer or co-monomer in the synthesis of new polymers. Such research would involve detailed polymerization reaction schemes and characterization of the resulting polymer's structure and properties.

Impact on Polymerization Kinetics and Network Formation

No studies have been conducted on the impact of this compound on the kinetics of polymerization or the formation of polymer networks. Kinetic studies would involve monitoring the rate of polymerization in the presence of this compound, and network formation analysis would examine its effect on cross-linking density and the resulting network structure.

Research on Alkyd Resin Modification by Benzoate (B1203000) Esters

While there is general research on the modification of alkyd resins using benzoic acid and other esters to control viscosity and improve performance, specific studies detailing the use and effects of this compound in this context are absent from the available literature. Research in this area typically focuses on how different modifying agents affect properties like drying time, film hardness, and chemical resistance of the final alkyd coating. Without dedicated research, the specific contributions of this compound to these properties remain unknown.

Development of Novel Material Building Blocks Incorporating Benzoate Structures

In the field of materials science, the search for novel molecular building blocks is a critical driver of innovation. These fundamental units are designed and synthesized to be incorporated into larger macromolecular structures, imparting specific and desirable properties to the resulting material. Benzoate structures, characterized by the phenyl ring and ester functional group, are a significant class of building blocks due to their rigidity, thermal stability, and electronic characteristics. The strategic incorporation of benzoate derivatives into polymers can lead to materials with enhanced mechanical strength, specialized optical properties, or tailored biodegradability.

Research into polymer chemistry has demonstrated the versatility of benzoate-related structures in creating advanced materials. For instance, complex aromatic architectures like benzo[1,2-b:4,5-b']dithiophene (BDT) have been successfully used as foundational units for synthesizing semiconducting polymers. nih.gov These polymers are integral to the development of organic field-effect transistors (OFETs) and organic solar cells, showcasing how the electronic nature of an aromatic core can be harnessed in functional materials. nih.gov The synthesis process involves the polymerization of these BDT building blocks to form a conjugated polymer backbone, essential for charge transport. nih.gov

Furthermore, benzoate esters are key components in the synthesis of biodegradable elastomers. Biodegradable poly(ester-urethane) networks can be synthesized using non-toxic building blocks, which often include aromatic or aliphatic ester components. researchgate.net In these materials, the ester linkages provide hydrolytically susceptible points in the polymer backbone, allowing for controlled degradation. The properties of the resulting elastomer, such as its glass transition temperature (Tg), melting temperature (Tm), and mechanical behavior, are directly influenced by the chemical nature of the building blocks used. researchgate.net

While direct research on this compound as a primary monomer in polymerization is not extensively documented in publicly available literature, its molecular structure—an ester of 4-methylbenzoic acid and 2-butoxyethanol (B58217)—positions it as a potential candidate for such applications. The 4-methylbenzoate group provides a rigid aromatic core, while the butoxyethyl chain offers flexibility and influences solubility. This combination could be exploited to create polymers with unique thermal or mechanical properties. For example, mixtures of aromatic and aliphatic esters have been shown to be effective plasticizers for polymers like polyvinyl chloride (PVC), where the ester's structure modulates the final properties of the material. google.com

The synthesis of polymers using benzoate-type building blocks often involves polycondensation reactions where the ester or acid functionality is used to link monomer units together. Research has explored various methods for creating ester linkages, including using polymer-supported reagents to facilitate the synthesis of benzoate esters, which could then serve as precursors or building blocks for more complex materials. researcher.life

The table below summarizes examples of how different aromatic building blocks are utilized in polymer science, illustrating the potential roles for compounds like this compound.

| Building Block Type | Polymer Class | Resulting Material Properties | Application Area |

| Benzo[1,2-b:4,5-b']dithiophene (BDT) | Semiconducting Polymers | Charge transport capabilities | Organic electronics, Solar cells nih.gov |

| Diols & Diisocyanates with Ester components | Poly(ester-urethane)s | Controlled biodegradability, Specific thermal transitions (Tg, Tm) | Biomedical materials, Tissue engineering researchgate.net |

| Benzoate Esters | Additives in PVC | Plasticization, Modified flexibility | Industrial polymers google.com |

| Benzoate Derivatives | Corrosion Inhibitors | Controlled release for self-healing | Smart coatings mdpi.com |

The functionalization of molecules containing benzoate esters is also an active area of research. For example, dual photoredox and cobalt catalysis has been used for the remote hydrohalogenation of allyl carboxylates, including various substituted benzoate esters. acs.org Such synthetic transformations highlight the chemical versatility of the benzoate structure and its potential to be modified into more complex building blocks for materials synthesis. acs.org

Environmental Chemistry and Degradation Studies of 2 Butoxyethyl 4 Methylbenzoate

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, initiated by the absorption of ultraviolet (UV) radiation, is a potential transformation pathway for 2-Butoxyethyl 4-methylbenzoate in the environment. The aromatic ring in the 4-methylbenzoate portion of the molecule is the primary chromophore, absorbing UV light and potentially leading to a series of reactions.

Direct photolysis of this compound in aqueous environments is expected to be a slow process. However, the presence of photosensitizers in natural waters, such as humic substances, can accelerate its degradation. The UV radiation can lead to the cleavage of the ester bond, a process known as photo-Fries rearrangement, or oxidation of the side chains.

While specific photoproducts for this compound have not been documented in the literature, studies on similar aromatic esters suggest potential transformation products. For instance, the photodegradation of polycarbonates, which also contain aromatic ester linkages, can result in the formation of phenyl salicylate, dihydroxybenzophenone (B1166750) groups, and hydroxydiphenyl ether groups through photo-Fries rearrangement and side-chain oxidation wikipedia.org. It is plausible that UV irradiation of this compound could lead to the formation of hydroxylated and rearranged products.

In the presence of chlorine, UV-induced photodegradation of benzoates can lead to the formation of halogenated byproducts amelica.org. This suggests that in chlorinated water systems, the transformation of this compound could yield chlorinated aromatic compounds.

Table 1: Potential UV-Induced Transformation Products of this compound (Inferred)

| Parent Compound | Potential Photoproducts | Transformation Pathway |

| This compound | Hydroxylated this compound | Aromatic ring hydroxylation |

| 2-Butoxyethanol (B58217) and 4-methylbenzoic acid | Ester hydrolysis | |

| Photo-Fries rearrangement products | Rearrangement of the ester group | |

| Chlorinated derivatives | In the presence of chlorine |

Oxidative Degradation Mechanisms in Aquatic Environments

Oxidative degradation is a significant pathway for the removal of organic compounds from aquatic environments. Common oxidizing agents include ozone (O₃), hypochlorite (B82951) (OCl⁻), and hydrogen peroxide (H₂O₂).

Ozone: Ozonation is an effective method for degrading aromatic compounds. The reaction of ozone with the aromatic ring of this compound is expected to be a primary degradation pathway. Studies on the ozonation of resin and fatty acids have shown that the degradation efficiency increases with higher ozone doses and temperatures nih.gov. The reaction of ozone with the benzene (B151609) ring can lead to ring cleavage and the formation of smaller, more biodegradable organic acids.

Hypochlorite: Hypochlorite is a strong oxidizing agent commonly used for disinfection. The reaction of hypochlorite with the 2-butoxyethanol part of the molecule could lead to the formation of unstable alkyl hypochlorites nih.gov. Additionally, reactions with the aromatic ring can lead to the formation of chlorinated byproducts, similar to those observed in chlorination of other aromatic compounds nih.gov.

Hydrogen Peroxide: The reaction of hydrogen peroxide alone with this compound is likely to be slow. However, in the presence of UV light (UV/H₂O₂) or a catalyst like iron (Fenton's reagent), the generation of highly reactive hydroxyl radicals (•OH) can lead to rapid degradation. These radicals can attack both the aromatic ring and the butoxyethyl side chain, leading to hydroxylation, oxidation, and eventual mineralization. Studies on ethylene (B1197577) glycol monomethyl ether (EGME) have shown that abiotic oxidation with hydrogen peroxide can produce organic acids and toxic aldehydes nih.gov.

Table 2: Reactivity of Structural Moieties of this compound with Oxidizing Agents (Inferred)

| Oxidizing Agent | Target Moiety | Expected Reaction |

| Ozone (O₃) | 4-methylbenzoate | Aromatic ring cleavage, oxidation |

| Hypochlorite (OCl⁻) | 2-butoxyethanol | Formation of alkyl hypochlorites |

| 4-methylbenzoate | Chlorination of the aromatic ring | |

| Hydrogen Peroxide (H₂O₂) (with UV or Fe²⁺) | Both | Hydroxylation and oxidation |

Biodegradation and Biotransformation in Environmental Matrices

Biodegradation is a crucial process for the ultimate removal of this compound from the environment. The compound's structure, with an ester linkage and an ether linkage, suggests that it can be broken down by a variety of microorganisms.

The 2-butoxyethanol moiety is known to be biodegradable. Studies have isolated bacterial strains, including Pseudomonas and Xanthobacter species, from activated sludge that can degrade ethylene glycol ethers. nih.gov The degradation pathway for 2-butoxyethanol in bacteria is proposed to proceed via oxidation to 2-butoxyacetic acid, followed by cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.gov

Phthalate esters, which are structurally similar to benzoate (B1203000) esters, are known to be removed during wastewater treatment, with aerobic biodegradation being the primary mechanism. researchgate.netnih.gov The initial step in the biodegradation of esters is typically hydrolysis by esterase enzymes to the corresponding acid and alcohol. Therefore, it is expected that this compound would be hydrolyzed by microbial esterases in activated sludge to 4-methylbenzoic acid and 2-butoxyethanol. Both of these breakdown products are known to be biodegradable. For instance, the anaerobic degradation of 4-methylbenzoate has been studied in detail, showing its conversion via a specific 4-methylbenzoyl-CoA pathway. psu.edu

Table 3: Potential Biodegradation Steps of this compound in Activated Sludge (Inferred)

| Step | Reaction | Enzymes Involved (Putative) | Products |

| 1 | Ester Hydrolysis | Esterases | 4-methylbenzoic acid and 2-butoxyethanol |

| 2a | Degradation of 4-methylbenzoic acid | 4-methylbenzoyl-CoA synthetase, reductase, etc. | Intermediates of central metabolism |

| 2b | Degradation of 2-butoxyethanol | Alcohol dehydrogenase, aldehyde dehydrogenase | 2-butoxyacetic acid, glyoxylate, n-butanol |

The fate and persistence of this compound in natural water bodies like seawater will depend on a combination of hydrolysis, photodegradation, and biodegradation.

The hydrolysis of the ester bond is a likely abiotic degradation pathway. Studies on the hydrolysis of methyl benzoates have shown that the reaction can be influenced by temperature and pH. wikipedia.org In alkaline conditions, saponification can occur, leading to the formation of the carboxylate salt and the alcohol. wikipedia.org

The 2-butoxyethanol portion of the molecule is expected to be readily biodegradable in aquatic environments, with a reported half-life of 1 to 4 weeks. wikipedia.org It is not expected to bioaccumulate.

The persistence of the 4-methylbenzoate moiety will depend on the microbial community present. While it is biodegradable, the rate can be influenced by factors such as the presence of other organic compounds. For example, the degradation of terephthalate, a related compound, can be inhibited by benzoate.

Characterization of Environmental Transformation Products

The environmental transformation of this compound is anticipated to proceed primarily through the hydrolysis of its ester bond, a common pathway for ester-containing compounds in aqueous environments. This initial degradation step is expected to yield two primary transformation products: 4-methylbenzoic acid and 2-butoxyethanol.

Subsequent degradation of these primary products would then occur. Based on studies of similar compounds, the environmental fate of 4-methylbenzoic acid is of particular interest. For instance, research on the microbial degradation of other substituted benzoic acids, such as 2-methylbenzoic acid, has shown that breakdown can occur via dioxygenation to form catechol derivatives. researchgate.net This suggests a potential pathway for the further transformation of 4-methylbenzoic acid in the environment.

While direct studies on the full range of environmental transformation products of this compound are not extensively documented in publicly available literature, the initial hydrolysis products can be confidently predicted based on fundamental chemical principles. The characterization of these and potential subsequent products is crucial for a complete understanding of the compound's environmental impact.

Table 1: Predicted Primary Environmental Transformation Products of this compound

| Transformation Process | Parent Compound | Resulting Transformation Product(s) |

| Hydrolysis | This compound | 4-methylbenzoic acid and 2-butoxyethanol |

Table 2: Potential Subsequent Transformation Products

| Parent Transformation Product | Potential Subsequent Transformation Product | Potential Transformation Pathway |

| 4-methylbenzoic acid | Hydroxylated derivatives (e.g., Catechol derivatives) | Microbial dioxygenation |

Emerging Research Directions and Advanced Applications of Benzoate Esters

Investigation of 2-Butoxyethyl 4-methylbenzoate as a Specialty Solvent in Chemical Processes

The molecular structure of this compound, featuring both a polar ester group and significant nonpolar hydrocarbon regions (a butyl group, an ethyl group, and a tolyl group), suggests its potential as a specialty solvent. Its high boiling point, predicted to be around 302.9°C at 760mmHg, makes it suitable for chemical processes requiring elevated temperatures where solvent loss through evaporation must be minimized. lookchem.com

Analogous compounds, such as 2-butoxyethyl benzoate (B1203000), are utilized in coating applications, a role that leverages their solvent properties and ability to form stable films. google.com The synthesis of these esters often involves reacting the corresponding acid (in this case, 4-methylbenzoic acid) with the appropriate glycol ether (2-butoxyethanol) at high temperatures, a process that underscores their thermal stability. google.com

The presence of the ether linkage in the butoxyethyl group, combined with the ester functionality, imparts a degree of polarity and hydrogen bond accepting capability. This allows it to dissolve a range of solutes, from moderately polar organic compounds to nonpolar substances. This dual solvency characteristic is highly valuable in formulations such as paints, inks, and industrial cleaning agents, where it can act as a coalescing agent, a viscosity modifier, or a carrier for active ingredients.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.307 g/mol |

| Boiling Point | 302.9°C at 760 mmHg |

| Density | 1.016 g/cm³ |

| Flash Point | 123.2°C |

| LogP | 2.96850 |

Data sourced from chemical property databases. lookchem.com

Research on its Functional Contribution to Flavor and Fragrance Formulations (Chemical Perspectives)

In the flavor and fragrance industry, the aromatic profile of an ester is determined by its constituent acid and alcohol moieties. The "4-methylbenzoate" portion of the molecule is closely related to methyl 4-methylbenzoate (also known as methyl p-toluate), which is recognized for its sweet, anisic, and floral ylang-ylang aroma. thegoodscentscompany.com Similarly, methyl 2-methylbenzoate (B1238997) is noted for fragrance notes of ylang-ylang, bitter orange blossom, and grape. google.com These characteristics suggest that the core 4-methylbenzoate structure provides a pleasant and desirable aromatic foundation.

Exploration of Interfacial Phenomena and Surface-Active Properties

The amphiphilic nature of this compound—possessing a hydrophilic (water-liking) ester head and a lipophilic (oil-liking) tail—indicates a potential for surface activity. tiu.edu.iq Molecules with this structure tend to adsorb at interfaces, such as the boundary between oil and water or air and water, in order to orient themselves in an energetically favorable manner. uomustansiriyah.edu.iqiptsalipur.org This adsorption lowers the interfacial tension, a key characteristic of surfactants. mhmedical.com

The lipophilic part consists of the butyl chain and the methylated benzene (B151609) ring, while the ester and ether oxygen atoms provide a localized region of polarity, acting as the hydrophilic head. When introduced into an oil-water system, it is expected that this compound would align at the interface, with the lipophilic tail penetrating the oil phase and the hydrophilic head associating with the water phase. This behavior is fundamental to processes like emulsification, where such molecules stabilize droplets of one immiscible liquid within another. scribd.com While not a classical surfactant with a highly polar head group, its structure gives it properties of an effective emulsifier or wetting agent in specific formulations, particularly in non-aqueous or low-water systems.

Potential as an Intermediate in Fine Chemical Synthesis

Benzoate esters are versatile intermediates in organic synthesis. mdpi.com The ester group can be hydrolyzed to yield the parent carboxylic acid or undergo transesterification to form different esters. The aromatic ring can be subjected to various electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of new functional groups.

The specific structure of this compound offers several reactive sites. The methyl group on the benzene ring can be oxidized or halogenated, providing a pathway to more complex derivatives. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. This multifunctionality makes it a potentially valuable building block for more elaborate molecules. nbinno.com

While there is no direct evidence of this compound being used in pharmaceutical synthesis, its structural motifs are present in medicinally relevant molecules. The 4-methylbenzoic acid (p-toluic acid) core is a common fragment in drug design. Esters, in general, are frequently used as protecting groups for carboxylic acids during multi-step syntheses or to improve the bioavailability of a drug, creating a prodrug that is metabolized back to the active carboxylic acid in the body. researchgate.net

For instance, related compounds like methyl 4-amino-2-methylbenzoate are described as key intermediates and pharmaceutical building blocks for synthesizing a range of active pharmaceutical ingredients (APIs). nbinno.com The potential to functionalize the aromatic ring or the alkyl chain of this compound could allow it to serve as a precursor for novel pharmaceutical candidates.

The field of agrochemicals often utilizes ester compounds as active ingredients or as intermediates in their synthesis. google.com A notable example is the herbicide 2,4-D butoxyethyl ester, where the butoxyethyl ester moiety is used to modify the physical properties of the parent acid, enhancing its absorption into plant leaves. nih.gov This demonstrates the utility of the butoxyethyl group in delivering active substances in an agricultural context.

Furthermore, synthetic routes for modern insecticides, such as Fluralaner, involve intermediates like 4-bromoacetyl-2-methyl benzoate. google.com This highlights the relevance of the methylbenzoate scaffold in constructing complex agrochemical molecules. Given these precedents, this compound could be explored as a starting material for new pesticides or herbicides. Its ester and ether functionalities provide handles for chemical modification, while its predicted solvent properties could also be beneficial in formulating the final agrochemical product. The broader family of benzoate esters, including methyl benzoate, has also been studied for insecticidal and fumigant properties, suggesting that the core structure has inherent bioactivity that could be harnessed. mdpi.comresearchgate.net

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings and Contributions

Direct academic studies focusing exclusively on 2-Butoxyethyl 4-methylbenzoate are sparse. However, by examining research on structurally similar benzoate (B1203000) esters, we can infer potential areas of interest and contribution for this compound.

Research into related compounds such as methyl 4-methylbenzoate and other substituted benzoates has primarily focused on their synthesis and utility as intermediates in various applications. For instance, a study on methyl 4-[2-(cyclized amino)ethoxy]benzoate esters highlights their role as key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs). This suggests that this compound could potentially serve a similar function in medicinal chemistry, acting as a building block for more complex pharmaceutical agents.

Furthermore, the synthesis of various benzoate esters is a well-established area of chemical research. A patented process for producing the closely related 2-butoxy-ethyl benzoate involves the esterification of benzoic acid and 2-butoxyethanol (B58217). google.com This process, carried out at elevated temperatures with an acid catalyst, provides a foundational method that could likely be adapted for the synthesis of this compound from 4-methylbenzoic acid and 2-butoxyethanol.

Another area of contribution for similar benzoate derivatives has been in materials science. For example, methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate has been synthesized and investigated as a corrosion inhibitor for aluminum. researchgate.net This points to the possibility that this compound could possess properties suitable for applications in surface protection and materials preservation.

The table below summarizes key synthesis parameters for a related compound, providing a potential starting point for the synthesis of this compound.

| Reactants | Catalyst | Temperature | Reaction Time |

| Benzoic acid and 2-Butoxyethanol | Sulfuric acid | 125 to 150°C | 13 to 15 hours |

This data is for the synthesis of 2-butoxy-ethyl benzoate and is presented here as an analogous process. google.com

Identification of Current Research Gaps and Challenges

The most significant research gap is the lack of fundamental characterization and toxicological data for this compound. Without this baseline information, its potential applications and safety profile remain unknown.

Specific research gaps include:

Physicochemical Properties: There is no readily available data on the precise melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) of pure this compound.

Optimized Synthesis: While an analogous synthesis process exists, the optimal reaction conditions, catalyst, and purification methods for producing high-yield, high-purity this compound have not been determined.

Biological Activity: There is a complete lack of studies on the biological effects of this compound. Its potential as a SERM intermediate, its metabolic fate, and its general toxicity are all uninvestigated.

Material Properties: The potential for this compound to act as a plasticizer, solvent, fragrance component, or corrosion inhibitor has not been explored.

Environmental Fate: No information exists on the biodegradability, environmental persistence, or potential ecotoxicity of this compound.

The primary challenge for researchers is the current obscurity of the compound. Without initial interest from a specific application-driven field, securing funding and dedicating resources to study a molecule with no known utility is difficult.

Future Directions for Multidisciplinary Research on this compound

To address the identified gaps, a multidisciplinary research approach is essential. The following are proposed future research directions:

Synthetic and Analytical Chemistry:

Development and optimization of a robust and scalable synthesis protocol for this compound.